![molecular formula C7H7NS2 B3291984 Thieno[3,2-b]thiophen-2-ylmethanamine CAS No. 874881-30-8](/img/structure/B3291984.png)
Thieno[3,2-b]thiophen-2-ylmethanamine
Overview
Description
Thieno[3,2-b]thiophen-2-ylmethanamine is an organic compound that belongs to the class of heterocyclic amines It is characterized by a fused ring structure consisting of two thiophene rings and an amine group attached to the methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]thiophen-2-ylmethanamine typically involves the formation of the thieno[3,2-b]thiophene core followed by the introduction of the methanamine group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-thiophenemethylamine with sulfur and a suitable aldehyde can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and purity. The use of high-temperature vapor-phase reactions, such as the catalytic reaction between 2-(2-thienyl)ethanol and carbon disulfide, has been reported . These methods are optimized for large-scale production to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]thiophen-2-ylmethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thieno[3,2-b]thiophene core, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Thieno[3,2-b]thiophen-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound is used in the development of biomimetic models for studying metal detoxification and oxidative stress.
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for metal ions, facilitating detoxification processes. Additionally, its electron-rich structure allows it to participate in redox reactions, contributing to its antioxidant properties. The compound’s ability to interact with cellular receptors and enzymes underlies its potential therapeutic effects .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene: A closely related compound with similar structural features but lacking the methanamine group.
2-Thiophenemethylamine: Another related compound with a single thiophene ring and a methanamine group.
Uniqueness: Thieno[3,2-b]thiophen-2-ylmethanamine stands out due to its fused ring structure, which imparts unique electronic properties and enhances its stability. This structural feature makes it particularly valuable in applications requiring robust and efficient materials, such as organic electronics and pharmaceuticals .
Biological Activity
Thieno[3,2-b]thiophen-2-ylmethanamine is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system that contributes to its electronic properties. The compound's electron-rich structure allows it to act as a ligand for metal ions, facilitating detoxification processes in biological systems. Its unique structure also enables participation in redox reactions, which can contribute to antioxidant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Binding : The compound can act as a ligand for various metal ions, which may play a role in detoxification pathways.
- Antioxidant Activity : Its ability to participate in redox reactions allows it to scavenge free radicals, thus contributing to its potential antioxidant effects.
- Receptor Interaction : this compound may interact with specific cellular receptors and enzymes, modulating their activity and influencing various biological pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of thieno[3,2-b]thiophen derivatives. For example, compounds derived from thieno[3,2-b]thiophen were evaluated for their ability to inhibit cancer cell proliferation. A notable study reported that certain derivatives exhibited significant cytotoxicity against prostate cancer cell lines (PC-3), with IC50 values indicating potent activity. For instance:
Compound | IC50 (μM) | Target Cell Line |
---|---|---|
5a | 22.0 ± 0.3 | PC-3 |
5b | 58.4 ± 1.2 | PC-3 |
These findings suggest that thieno[3,2-b]thiophen derivatives could serve as promising leads in the development of novel anticancer agents .
Enzyme Inhibition
Thieno[3,2-b]thiophen derivatives have also been investigated for their enzyme inhibition capabilities. In vitro assays demonstrated that some compounds significantly inhibited α-glucosidase and β-glucuronidase activities:
Compound | Enzyme Inhibition IC50 (μM) | Standard (IC50 μM) |
---|---|---|
5a | 22.0 ± 0.3 | Acarbose (841 ± 1.7) |
5b | 58.4 ± 1.2 | D-saccharic acid (45.8 ± 2.5) |
These results indicate that thieno[3,2-b]thiophen derivatives may have therapeutic potential in managing conditions such as diabetes through enzyme modulation .
Applications in Medicinal Chemistry
This compound is being explored for various applications in medicinal chemistry:
- Antimicrobial Agents : The compound's structural features suggest potential antimicrobial properties that warrant further investigation.
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
- Biomimetic Models : The compound is used to develop models for studying metal detoxification and oxidative stress mechanisms in biological systems.
Case Studies and Research Findings
Research has shown that thieno[3,2-b]thiophen derivatives can serve as effective building blocks for synthesizing more complex heterocyclic compounds with enhanced biological activities. For instance:
- A study focused on the synthesis of thieno[3,2-b]thiophene-containing bis-heterocycles demonstrated their effectiveness as inhibitors against specific enzymes involved in metabolic pathways related to cancer and diabetes .
Additionally, investigations into GPR35 agonist activity revealed that certain thieno derivatives exhibited potent agonist effects with EC50 values significantly lower than known standards like zaprinast .
Properties
IUPAC Name |
thieno[3,2-b]thiophen-5-ylmethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H,4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYZEDBJHJWQLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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